N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a dihydropyrrolo[1,2-a]pyrazine core, with a carboxamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds. The 3,4-dimethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carboxamide group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit bioactive properties, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Uniqueness
Compared to similar compounds, N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group. These features may confer unique reactivity and potential bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-19-9-7-16(14-21(19)31-3)23-18-6-5-11-26(18)12-13-27(23)24(28)25-17-8-10-20(30-2)22(15-17)32-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTTYQDJLWTPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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